1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride
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Overview
Description
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride is a heterocyclic compound that contains a fused ring system with nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and sulfonylation processes .
Chemical Reactions Analysis
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride can be compared with other similar compounds, such as:
1-Oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Pyrrolopyrazine Derivatives: These compounds contain a similar fused ring system but with different nitrogen positions and functional groups, resulting in distinct biological activities and synthetic routes.
Properties
Molecular Formula |
C8H9ClN2O3S |
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Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O3S/c9-15(13,14)6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12) |
InChI Key |
HCRYOQHKHDRXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=CN2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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